![molecular formula C27H24N4O4 B2672840 N-[2-(1H-indol-3-yl)ethyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892276-57-2](/img/structure/B2672840.png)

N-[2-(1H-indol-3-yl)ethyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

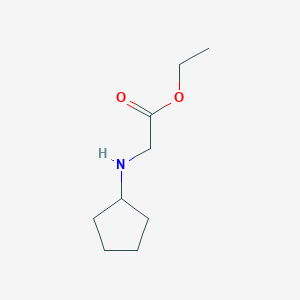

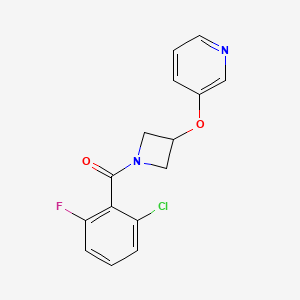

The compound “N-[2-(1H-indol-3-yl)ethyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a complex organic molecule. It is a derivative of tryptamine and naproxen . Tryptamine is a biogenic amine, naturally occurring in plants, animals, and microorganisms, and is a metabolite of tryptophan . Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, menstrual cramps, inflammatory diseases such as rheumatoid arthritis, and fever .

Synthesis Analysis

The synthesis of this compound involves the reaction between tryptamine and naproxen . A similar compound was prepared by reaction between tryptamine and ibuprofen using N, N ′-dicyclohexylcarbodiimide as a “dehydrating” reagent . The structure of the newly synthesized compound was determined by nuclear magnetic resonance (NMR) ( 1 H-NMR and 13 C-NMR), UV, IR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction between tryptamine and naproxen . A similar compound was synthesized through N, N ′-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids .Applications De Recherche Scientifique

Quinazoline Antifolate Thymidylate Synthase Inhibitors

A study by Marsham et al. (1989) describes the synthesis of new N10-propargylquinazoline antifolates with various substituents, including methoxy groups similar to the compound . The research aimed at finding potential antitumor agents by testing the compounds' inhibitory effects on thymidylate synthase (TS) and their cytotoxicity against L1210 cells in culture. The C2-methoxy analogue demonstrated enhanced potency in culture and is suggested for further study as an antitumor agent, providing insight into the potential therapeutic applications of related compounds (Marsham et al., 1989).

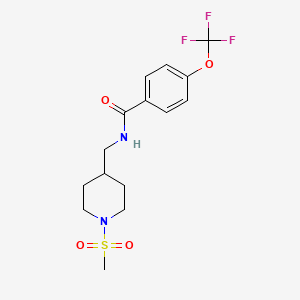

Synthesis of Novel Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, incorporating structures related to quinazoline derivatives. These compounds were evaluated for their cyclooxygenase-1/2 (COX-1/2) inhibition, analgesic, and anti-inflammatory activities. The study found that some derivatives exhibited high inhibitory activity on COX-2 selectivity, with significant analgesic and anti-inflammatory activities, highlighting the potential of such compounds in the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Antimicrobial Agents

Desai et al. (2011) investigated a series of quinazolinone and 4-thiazolidinone derivatives for their in vitro antibacterial and antifungal activities. The synthesized compounds were evaluated against various microorganisms, including Escherichia coli and Staphylococcus aureus, among others. The study's findings contribute to the understanding of the antimicrobial potential of quinazolinone derivatives, suggesting their applicability in developing new antimicrobial drugs (Desai et al., 2011).

Synthesis and Cytotoxic Activity

Patel and Patel (2010) focused on the synthesis of fluoroquinolone-based 4-thiazolidinones, exploring their antibacterial and antifungal activities. The study's objective was to develop lead molecules with potential therapeutic applications, emphasizing the importance of structural modifications in enhancing biological activities. The synthesized compounds showed promising results against selected microorganisms, indicating their potential as antimicrobial agents (Patel & Patel, 2010).

Propriétés

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4O4/c1-35-20-9-6-17(7-10-20)16-31-26(33)22-11-8-18(14-24(22)30-27(31)34)25(32)28-13-12-19-15-29-23-5-3-2-4-21(19)23/h2-7,9-10,15,18,22,24,29H,8,11-14,16H2,1H3,(H,28,32)(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDYYGAMGOLENP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3CCC(CC3NC2=O)C(=O)NCCC4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-hydroxy-1-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2672758.png)

![N-(4-tert-butylphenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2672765.png)

![N-(benzo[d]thiazol-6-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2672769.png)

![N-(3,4-dimethoxyphenethyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2672770.png)

![2,6-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2672776.png)

![3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2672778.png)

![Benzyl (2-oxo-2-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)carbamate](/img/structure/B2672779.png)

![N-[4-(4-fluorophenyl)-2-thiazolyl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2672780.png)